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Compound of Interest

Compound Name: Methyl formate

Cat. No.: B043022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Methyl formate (HCOOCH₃) is a versatile C1 building block increasingly recognized for its

utility and green credentials in pharmaceutical synthesis.[1] As the simplest carboxylic acid

ester, it is a colorless, highly volatile liquid (boiling point: 32°C) that serves as a reactive and

efficient reagent for key chemical transformations.[1][2] Its primary applications in drug

synthesis include acting as a formylating agent, a safer substitute for carbon monoxide in

carbonylation reactions, an in-situ source of synthesis gas for C-C bond formation, and a

specialized solvent.[3][4]

Application 1: N-Formylation of Amines
Application Note
N-formylation is a critical transformation in pharmaceutical chemistry. The resulting formamides

are vital intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).

[3] They can serve as a protecting group for amines, be reduced to form methylamines, or act

as precursors for isocyanides and formamidines.

Methyl formate offers a highly effective and mild route for the N-formylation of primary and

secondary amines.[3] Traditional methods often require harsh conditions or expensive, toxic,

and moisture-sensitive reagents.[3] In contrast, protocols using methyl formate, particularly

when catalyzed by organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can proceed

efficiently at room temperature, offering high yields and simplifying work-up procedures.[5] This
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makes it an attractive option for complex, multi-functional molecules often found in drug

development.

Quantitative Data: TBD-Catalyzed N-Formylation of
Amines with Methyl Formate
The following table summarizes the yields for the N-formylation of various primary and

secondary amines using methyl formate as the formylating agent and TBD as the catalyst.
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Entry
Amine
Substrate

Catalyst
Loading
(mol%)

Conditions Yield (%)

1 Morpholine 2.5

Methyl Formate

(1.2 eq),

Toluene, RT, 0.5

h

99

2 Benzylamine 2.5

Methyl Formate

(1.2 eq),

Toluene, RT, 0.5

h

98

3

N-

Methylbenzylami

ne

2.5

Methyl Formate

(1.2 eq),

Toluene, RT, 0.5

h

99

4 Piperidine 2.5

Methyl Formate

(1.2 eq),

Toluene, RT, 0.5

h

99

5 Aniline 5.0

Methyl Formate

(2.0 eq), Neat,

RT, 24 h

85

6 4-Methoxyaniline 5.0

Methyl Formate

(2.0 eq), Neat,

RT, 24 h

94

7
Ethyl-i-

propylamine
5.0

Methyl Formate

(2.0 eq), Neat,

RT, 24 h

98

Data sourced from Deutsch et al., 2009.
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Diagram: General Mechanism for Base-Catalyzed N-
Formylation
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 Nucleophilic Attack

 Proton Transfer
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Base-catalyzed N-formylation mechanism.

Experimental Protocol: N-Formylation of Morpholine
Materials: Morpholine, Methyl Formate, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), Toluene

(anhydrous), Diethyl ether, Anhydrous magnesium sulfate, Standard glassware for organic

synthesis.

Procedure: a. To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add

morpholine (10 mmol, 0.87 g). b. Dissolve the amine in 10 mL of anhydrous toluene. c. Add

the catalyst, TBD (0.25 mmol, 35 mg, 2.5 mol%), to the solution. d. Add methyl formate (12

mmol, 0.72 g, 1.2 eq.) dropwise to the stirring solution at room temperature. e. Stir the

reaction mixture at room temperature for 30 minutes. f. Monitor the reaction progress by Thin

Layer Chromatography (TLC) or Gas Chromatography (GC). g. Upon completion,

concentrate the reaction mixture under reduced pressure to remove the toluene and excess

methyl formate. h. Dissolve the residue in diethyl ether (20 mL) and wash with water (2 x 10

mL) to remove the catalyst. i. Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate in vacuo to yield the crude N-formylmorpholine. j. Purify the product by

distillation or column chromatography if necessary.

Application 2: Carbonylation via CO Surrogacy
Application Note
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Carbonylation reactions are fundamental for installing carbonyl groups (-C=O) into organic

molecules, leading to valuable products like esters and carbamates. However, these reactions

traditionally require pressurized, toxic carbon monoxide (CO) gas, which poses significant

handling risks and requires specialized equipment.[6]

Methyl formate serves as an excellent and safer liquid surrogate for CO.[7] Under basic or

catalytic conditions, it can decompose to generate CO in situ, which is then consumed in the

carbonylation reaction.[8] This approach avoids the direct handling of CO gas and allows

carbonylation reactions to be performed in standard laboratory glassware.[6] A key application

is the synthesis of carbonates and carbamates from phenols and amines, respectively, which

are common structural motifs in pharmaceuticals.[7][9]

Quantitative Data: Carbonylation of Phenol using Methyl
Formate
The table below shows results for the synthesis of methyl phenyl carbonate from phenol using

methyl formate as the carbonylating agent.

Catalyst
System

Base (eq.) Temp (°C) Time (h)
Phenol
Conv. (%)

MPC
Selectivity
(%)

PdBr₂ /

Mn(acac)₃ /

TBAB / BQ

NaOCH₃

(0.5)
100 20 25 73

PdBr₂ /

Mn(acac)₃ /

TBAB / BQ

NaOCH₃

(1.0)
100 20 35 70[8]

MPC: Methyl Phenyl Carbonate; TBAB: Tetrabutylammonium bromide; BQ: Benzoquinone.

Data sourced from Yalfani et al., 2013.[8]

Diagram: Methyl Formate as a CO Surrogate Workflow
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Workflow of carbonylation using methyl formate.

Experimental Protocol: Synthesis of Methyl Phenyl
Carbonate (General)

Materials: Phenol, Methyl Formate (reagent and solvent), Sodium Methoxide (NaOCH₃),

Palladium(II) bromide (PdBr₂), Manganese(III) acetylacetonate (Mn(acac)₃),

Tetrabutylammonium bromide (TBAB), Benzoquinone (BQ), Dichloromethane (CH₂Cl₂),

Pressurizable reaction vessel (e.g., Schlenk tube or autoclave).

Procedure: a. To a dry, inert-atmosphere reaction vessel, add the catalyst system: PdBr₂

(0.11 mmol), Mn(acac)₃ (0.69 mmol), TBAB (1.7 mmol), and BQ (0.25 mmol). b. Add the

substrate, phenol (9.1 mmol, 0.86 g). c. Add the base, sodium methoxide (4.7 mmol, 0.25 g).

d. Add 10 mL of CH₂Cl₂ followed by 45 mL of methyl formate. e. Seal the vessel and
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introduce a low pressure of oxygen (e.g., 7% of the total pressure if using a CO/O₂ mixture,

adapt for safety with in-situ generation). f. Heat the reaction mixture to 100°C and stir for 20

hours. g. After cooling to room temperature, carefully vent the vessel in a fume hood. h.

Quench the reaction mixture with a dilute acid solution (e.g., 1M HCl). i. Extract the product

with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and

concentrate under reduced pressure. j. Purify the crude product by column chromatography

to isolate methyl phenyl carbonate.

Application 3: In-Situ Syngas Generation for
Hydroformylation
Application Note
Hydroformylation, or oxo-synthesis, is a powerful C-C bond-forming reaction that introduces a

formyl group (-CHO) and a hydrogen atom across an alkene's double bond. It is one of the

most important industrial processes for producing aldehydes. This reaction requires synthesis

gas (syngas), a mixture of CO and H₂. Like carbonylation, the direct use of syngas is

hazardous and requires specialized high-pressure equipment.[4]

A novel application of methyl formate is its use as an in-situ source of syngas.[4] In the

presence of water and a suitable transition metal catalyst (e.g., rhodium-based), methyl
formate decomposes to CO and methanol. The methanol can then undergo a water-gas shift

reaction (WGSR) to produce H₂ and CO₂, providing the necessary CO/H₂ mixture for the

hydroformylation to proceed.[4] This strategy enables hydroformylation under milder conditions

without the need for a gaseous syngas feed.

Diagram: Logical Pathway for Syngas Generation from
Methyl Formate
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Syngas generation from methyl formate for hydroformylation.

Experimental Protocol: Hydroformylation of 1-Octene
(General)

Materials: 1-Octene, Methyl Formate, Deionized Water, Rhodium-based catalyst precursor

(e.g., Rh(acac)(CO)₂), Phosphine ligand (e.g., Triphenylphosphine), Solvent (e.g., Toluene),

High-pressure autoclave.

Procedure: a. In an inert atmosphere glovebox, charge the autoclave with the rhodium

catalyst precursor and the phosphine ligand in toluene. b. Add the substrate, 1-octene. c.
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Add the syngas surrogate mixture of methyl formate and water. d. Seal the autoclave,

remove it from the glovebox, and place it in a heating mantle on a stir plate. e. Pressurize the

reactor with an inert gas (e.g., N₂ or Ar). f. Heat the reaction to the desired temperature (e.g.,

100-150°C) with vigorous stirring for the specified reaction time (e.g., 6-24 hours). g. After

the reaction period, cool the autoclave to room temperature and carefully vent the excess

pressure in a fume hood. h. Open the reactor and collect the liquid sample. i. Analyze the

product mixture by Gas Chromatography (GC) and GC-MS to determine the conversion of

the olefin and the selectivity to the aldehyde products. j. Isolate the product via distillation.

Application 4: Specialized Solvent
Application Note
Beyond its role as a reagent, methyl formate is an effective solvent with unique properties

beneficial to pharmaceutical processing.[2] Its low boiling point (32°C) and high volatility

facilitate easy removal post-reaction, which is ideal for isolating products without requiring high

temperatures that could degrade sensitive molecules.[2] Its solvency for a range of organic

compounds makes it a suitable reaction medium for certain esterification and condensation

reactions.[2] While its partial miscibility with water and potential for hydrolysis must be

considered, its use as a low-boiling-point solvent offers advantages in process efficiency and in

protecting heat-labile pharmaceutical intermediates.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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